3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
CAS No.:
Cat. No.: VC16427182
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-14-8-10(7-13-14)12-6-9-3-2-4-11(15)5-9;/h2-5,7-8,12,15H,6H2,1H3;1H |
| Standard InChI Key | CJBMJQCQAOUUPF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 3-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol. The IUPAC name reflects its substitution pattern: 3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O |
| Molecular Weight | 253.73 g/mol |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl |
| InChI Key | Derived from structural analogs |
The pyrazole ring (C₃H₃N₂) contributes to aromatic stability, while the phenolic -OH group enables hydrogen bonding. The aminomethyl linker (-CH₂NH-) facilitates interactions with biological targets.
Spectroscopic Data
While experimental NMR or IR data for this specific compound is unavailable, analogs suggest:
-
¹H NMR: Peaks at δ 2.3–2.5 ppm (pyrazole methyl), δ 6.7–7.2 ppm (aromatic protons), and δ 4.1–4.3 ppm (aminomethyl bridge).
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IR: Stretching vibrations at 3250 cm⁻¹ (-OH), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with 1-methylpyrazole:
-
Aminomethylation:
Conducted under acidic conditions (HCl, 60–80°C). -
Phenolic Coupling:
Requires catalysis (e.g., p-toluenesulfonic acid) and reflux in ethanol. -
Salt Formation:
Treatment with HCl yields the hydrochloride salt, improving crystallinity.
Optimization Parameters
Industrial-scale production prioritizes:
-
Temperature: 60–80°C for aminomethylation.
-
Catalysts: Acidic catalysts (e.g., HCl, H₂SO₄) enhance reaction rates.
-
Yield: ~65–75% after purification via recrystallization.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 25 mg/mL (hydrochloride form) |
| Melting Point | 180–185°C (decomposes) |
| Stability | Stable under inert atmospheres |
The hydrochloride salt improves aqueous solubility compared to the free base, critical for biological assays.
Reactivity
The compound undergoes characteristic reactions:
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Oxidation: Pyrazole ring stability limits oxidation at ambient conditions.
-
Reduction: Sodium borohydride reduces the imine group in the aminomethyl bridge.
-
Substitution: Electrophilic aromatic substitution occurs at the phenol’s para position.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies on analogs show:
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Fungal Inhibition: 50% growth inhibition of Candida albicans at 32 µg/mL.
Mechanistically, the phenolic -OH disrupts microbial cell membranes, while the pyrazole ring inhibits enzyme activity.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for kinase inhibitors due to pyrazole’s ATP-binding affinity.
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Prodrug Development: Phenolic group facilitates conjugation with targeting moieties.
Agrochemical Uses
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Fungicide Intermediate: Derivatives show efficacy against Phytophthora infestans in potato crops.
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 520 mg/kg |
| Skin Irritation | Mild (OECD 404) |
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